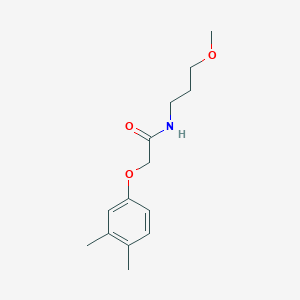
2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide, also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPA is a member of the acetamide family of compounds, which are known for their diverse pharmacological activities.
作用機序
The exact mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of inflammatory cytokines, the modulation of oxidative stress, and the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide has also been shown to reduce oxidative stress and promote the survival of neurons.
実験室実験の利点と制限
One of the main advantages of 2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide is its broad range of potential therapeutic applications. It has been shown to have activity against a variety of diseases, making it a promising candidate for further research. However, one limitation of 2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide is its relatively low solubility, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide. One area of focus is the development of more efficient synthesis methods for 2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide, which could make it more accessible for use in research. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide and to identify its potential therapeutic targets. Finally, more research is needed to determine the safety and efficacy of 2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide in human clinical trials.
合成法
2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide can be synthesized through a simple three-step process. The first step involves the reaction of 3,4-dimethylphenol with propylene oxide to form 3,4-dimethylphenoxypropanol. The second step involves the reaction of 3,4-dimethylphenoxypropanol with acetic anhydride to form 2-(3,4-dimethylphenoxy)propyl acetate. Finally, the third step involves the reaction of 2-(3,4-dimethylphenoxy)propyl acetate with N-(3-methoxypropyl)acetamide to form 2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide.
科学的研究の応用
2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. 2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-11-5-6-13(9-12(11)2)18-10-14(16)15-7-4-8-17-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFYJRMSYIUUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5197001.png)

![3-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-1-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B5197015.png)

![N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5197029.png)
![N-[4-(benzyloxy)phenyl]-8-quinolinesulfonamide](/img/structure/B5197030.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5197036.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B5197043.png)
![N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5197054.png)

![1-(4-chloro-3,5-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5197072.png)
![7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5197077.png)
![N-[2-(4-propylphenoxy)ethyl]-1-naphthamide](/img/structure/B5197083.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5197090.png)